molecular formula C33H69N B1590104 Triundecylamine CAS No. 42910-16-7

Triundecylamine

Cat. No. B1590104
CAS RN: 42910-16-7
M. Wt: 479.9 g/mol
InChI Key: JEIFGNLZAYFLFL-UHFFFAOYSA-N
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Description



  • Triundecylamine , also known as n-tridecylamine , is an organic compound with the chemical formula C13H29N .

  • It belongs to the class of long-chain primary amines and is characterized by its alkyl chain containing 13 carbon atoms .

  • Triundecylamine is a colorless liquid with a fishy odor and is insoluble in water .





  • Synthesis Analysis



    • The synthesis of triundecylamine can be achieved through multiple methods , including alkylation of ammonia with 1-bromotridecane or 1-chlorotridecane .

    • These reactions result in the replacement of the halogen atom with the amino group, yielding triundecylamine.





  • Molecular Structure Analysis



    • Triundecylamine has a linear structure due to the alkyl chain .

    • Its molecular weight is approximately 197.4 g/mol .

    • The IUPAC name for triundecylamine is n-tridecylamine .





  • Chemical Reactions Analysis



    • Triundecylamine can participate in typical amine reactions , such as acid-base reactions and alkylation reactions .

    • It can act as a base by accepting a proton (H+) or as a nucleophile in substitution reactions.





  • Physical And Chemical Properties Analysis



    • Physical Properties :

      • Color : Colorless

      • Odor : Fishy

      • Solubility : Insoluble in water

      • State : Liquid



    • Chemical Properties :

      • Basicity : Acts as a base

      • Nucleophilicity : Participates in substitution reactions






  • Scientific Research Applications

    Gas Sensing Technologies

    Triundecylamine and similar compounds are integral in developing gas sensing technologies. For example, in a study by Zhou et al. (2020), a triethylamine gas sensor was developed using Pt and Ce modified In2O3 hollow structure. This sensor showed excellent performance, including insensitivity to water, reduced operating temperature, and enhanced response stability. It promises potential applications in food safety inspection and environmental monitoring (Zhou et al., 2020).

    Chemiluminescence Systems

    Triethylamine, a closely related compound, has been utilized as a coreactant in chemiluminescence systems. In a study by Zhang et al. (2015), the presence of triethylamine significantly increased the chemiluminescence intensity of carbon dots/K2S2O8, suggesting its use in creating sensitive detection systems for triethylamine and other similar compounds (Zhang, Zhang, & Dong, 2015).

    Bioanalytical Methods

    Triethylamine has been used in bioanalytical methods for drug analysis. Talaat (2017) developed a bioanalytical method using triethylamine in the micellar mobile phase for analyzing certain drugs. This method demonstrated effectiveness in analyzing drugs in dosage forms and in human plasma samples (Talaat, 2017).

    Impact on Mosquito Physiology

    A study by Chen and Hillyer (2013) investigated the impact of FlyNap (triethylamine) on the heart rate of mosquitoes, finding that it induced an increase in heart rate and affected mosquito heart function and immune competence. This suggests that triethylamine compounds can significantly influence insect physiology (Chen & Hillyer, 2013).

    Material Science and Catalysis

    In material science, triethylamine has been used to improve the sensitivity and selectivity of sensors for detecting volatile organic compounds. For instance, Xiang et al. (2022) enhanced the sensing performance of SnO2 sensors through Pt loading, facilitated by triethylamine, for detecting triethylamine at low working temperatures (Xiang et al., 2022).

    Pharmaceutical Synthesis

    In pharmaceutical synthesis, triethylamine has been used as a catalyst. Nabid et al. (2010) demonstrated its efficiency in synthesizing certain pharmaceutical compounds under ultrasonic irradiation, highlighting its role in facilitating chemical reactions in drug development (Nabid, Tabatabaei Rezaei, Ghahremanzadeh, & Bazgir, 2010).

    Laser Technology

    In laser technology, triethylamine has been used to stabilize the discharges in CO2 lasers. Miao et al. (2011) explored its influence on discharge stability and line characteristics of high-energy wavelength-selective TEA CO2 lasers, indicating its utility in laser technology (Miao, Zuo, Jiu, & Cheng, 2011).

    Environmental and Toxicology Studies

    Triethylamine has also been studied for its environmental impact and toxicity. Studies have investigated its use in the treatment of certain environmental contaminants and its toxicity to aquatic life, contributing to our understanding of its environmental and health effects (Petty et al., 2001).

    Safety And Hazards



    • Hazard Statements :

      • Highly flammable liquid and vapor

      • May be fatal if swallowed and enters airways

      • Causes skin and eye irritation

      • May cause drowsiness or dizziness

      • Suspected of damaging the unborn child

      • May cause damage to organs through prolonged or repeated exposure






  • Future Directions



    • Research on triundecylamine could focus on its applications in various fields, such as surface modification , polymer synthesis , or catalysis .

    • Investigate its environmental impact and explore green synthesis methods.




    Please note that this analysis is based on available information, and further research may provide additional insights. If you have any specific questions or need more details, feel free to ask!


    properties

    IUPAC Name

    N,N-di(undecyl)undecan-1-amine
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C33H69N/c1-4-7-10-13-16-19-22-25-28-31-34(32-29-26-23-20-17-14-11-8-5-2)33-30-27-24-21-18-15-12-9-6-3/h4-33H2,1-3H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    JEIFGNLZAYFLFL-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCCCCCCCCCCN(CCCCCCCCCCC)CCCCCCCCCCC
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C33H69N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID30546729
    Record name N,N-Diundecylundecan-1-amine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID30546729
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    479.9 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    Triundecylamine

    CAS RN

    42910-16-7
    Record name N,N-Diundecylundecan-1-amine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID30546729
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name Triundecylamine
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Citations

    For This Compound
    4
    Citations
    JL Lopez Varona - 1969 - osti.gov
    … solutions; TRINONYLAMINE/solvent properties for uranium in sulfuric acid solutions; TRIDODECYLAMINE/solvent properties for uranium in sulfuric acid solutions; TRIUNDECYLAMINE, …
    Number of citations: 1 www.osti.gov
    G Revillod, N Nishi, T Kakiuchi - The Journal of Physical Chemistry …, 2009 - ACS Publications
    Hyper-Rayleigh scattering (HRS) of sulfosuccinate-based room-temperature ionic liquids (RTILs), tetraalkylammonium salts of bis(2-ethylhexyl)sulfosuccinate (BEHSS − ) and di(isobutyl…
    Number of citations: 6 pubs.acs.org
    CL Yaws, SC Lin - Thermophysical Properties of Chemicals and …, 2009 - Elsevier
    Publisher Summary This chapter presents the results of the enthalpy of fusion at the freezing point for organic compounds in tabular form. The tabulation is arranged by carbon number …
    Number of citations: 3 www.sciencedirect.com
    A Warshawsky - Separation and Purification Methods, 1983 - Taylor & Francis
    … Alamine-336, Alamine-310 are mixtures of triheptyl amine, trloctylamine and triundecylamine, sold by General Mills Company. USA Aliquat-335 is Alamine-336 quaternized with …
    Number of citations: 9 www.tandfonline.com

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